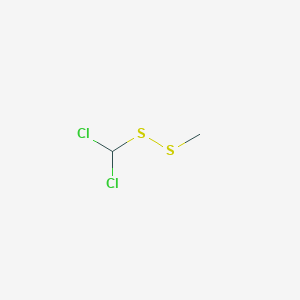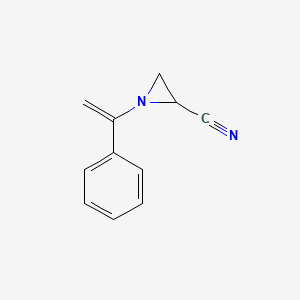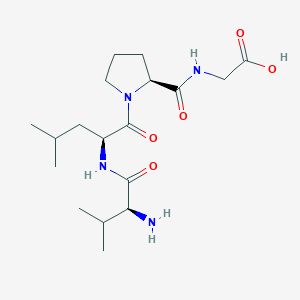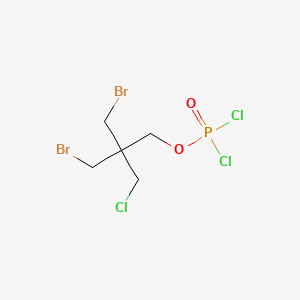
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester is a complex organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester typically involves the reaction of phosphorodichloridic acid with a suitable brominated and chlorinated propyl alcohol derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, bromine, and chlorinated propyl alcohols. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis typically produces the corresponding alcohol and phosphoric acid derivatives.
Applications De Recherche Scientifique
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: Potential use in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester involves its reactivity with various nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodichloridic acid, 3-chloro-2-(chloromethyl)-2-(bromomethyl)propyl ester
- Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(methyl)propyl ester
- Phosphorodichloridic acid, 3-bromo-2-(chloromethyl)-2-(methyl)propyl ester
Uniqueness
Phosphorodichloridic acid, 3-bromo-2-(bromomethyl)-2-(chloromethyl)propyl ester is unique due to the specific arrangement of bromine and chlorine atoms within its structure. This unique arrangement imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
61090-86-6 |
|---|---|
Formule moléculaire |
C5H8Br2Cl3O2P |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
1-bromo-2-(bromomethyl)-2-(chloromethyl)-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C5H8Br2Cl3O2P/c6-1-5(2-7,3-8)4-12-13(9,10)11/h1-4H2 |
Clé InChI |
DGNNHZCRJJDYIF-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)(CBr)CBr)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)

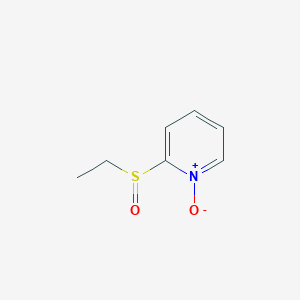
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
![Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate](/img/structure/B14593209.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
